molecular formula C8H5FN2O2 B1292735 2-(2-Fluoro-5-nitrophenyl)acetonitrile CAS No. 1000339-92-3

2-(2-Fluoro-5-nitrophenyl)acetonitrile

Cat. No.: B1292735
CAS No.: 1000339-92-3
M. Wt: 180.14 g/mol
InChI Key: SQSDEFBOBWGPAS-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenyl)acetonitrile, also known as 2-FNPA, is an organic compound with the molecular formula C8H5FN2O2. It is a colorless solid that is soluble in water and alcohols. 2-FNPA is used in a variety of scientific research applications, including synthesis and reaction studies, biological studies, and drug discovery. It is also used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of different compounds.

Scientific Research Applications

Synthetic Applications

2-(2-Fluoro-5-nitrophenyl)acetonitrile serves as a versatile intermediate in organic synthesis. Its reactivity has been explored in various contexts, highlighting its utility in constructing complex molecules and studying reaction mechanisms. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of this compound, has been documented, showcasing its potential to react with amines, amino acids, and NH-heteroaromatic compounds. This reactivity pattern underlines its applicability in synthesizing N-(2-cyano-4-nitrophenyl) derivatives, which are of interest for their unique structural and electronic properties (Wilshire, 1967).

Sensing Applications

This compound derivatives have been utilized in the development of colorimetric and fluorometric sensors, particularly for anion detection. Research has shown that nitrophenyl derivatives of pyrrole 2,5-diamides and related structures can signal the presence of fluoride ions through a color change, indicating their potential as selective sensors for fluoride in various media (Camiolo et al., 2003). This selective sensing capability is crucial for environmental monitoring and healthcare applications, where the detection of specific anions is necessary.

Photochemical Studies

The compound and its related derivatives have been subjects of photochemical studies, offering insights into the mechanisms of photoreactions important in medicinal chemistry and material science. For example, the photoreactions of flutamide, a drug containing a similar nitrophenyl structure, in different solvents revealed varying pathways leading to distinct products. Such studies not only contribute to understanding drug stability under light exposure but also to the design of materials with tailored photochemical properties (Watanabe et al., 2015).

Properties

IUPAC Name

2-(2-fluoro-5-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSDEFBOBWGPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647622
Record name (2-Fluoro-5-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-92-3
Record name (2-Fluoro-5-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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